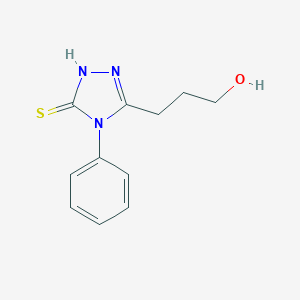
5-(2-氟苯基)-1,3,4-噻二唑-2-胺
描述
抗惊厥药 3 是一种主要用于治疗癫痫发作的药理化合物。它属于一类称为抗惊厥药或抗癫痫药的药物,这些药物旨在预防或减少发作的频率和严重程度。这些化合物通过稳定神经元膜并抑制可能导致癫痫发作的神经元快速放电来发挥作用。
科学研究应用
作用机制
抗惊厥药 3 通过调节电压门控离子通道(特别是钠通道和钙通道)的活性来发挥其作用 。通过抑制这些通道,该化合物降低了神经元兴奋性,并阻止了导致癫痫发作的神经元过度放电。 此外,它通过增加突触间隙中γ-氨基丁酸(GABA)的可用性来增强γ-氨基丁酸(GABA)的抑制作用 .
类似化合物:
卡马西平: 另一种抗惊厥药,也靶向钠通道,但具有不同的化学结构.
丙戊酸: 一种广谱抗癫痫药物,通过增加 GABA 水平和抑制钠通道来发挥作用.
苯二氮卓类药物: 例如地西泮和劳拉西泮,它们增强 GABA 能抑制,但具有不同的作用机制.
独特性: 抗惊厥药 3 在其对特定离子通道的特定结合亲和力和选择性方面是独一无二的,这可能导致更少的副作用和在某些患者群体中更有效的疗效 。 它的化学结构还可以进行修饰,以增强其药代动力学特性并降低毒性 .
生化分析
Biochemical Properties
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
The effects of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is intricate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine within cells and tissues is a complex process . This includes interactions with any transporters or binding proteins, and any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 抗惊厥药 3 的合成通常涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其药理性质。常见的合成路线包括:
酰胺化和环化: 这涉及胺与羧酸衍生物反应形成酰胺,然后环化形成所需的杂环结构.
回流条件: 合成中的许多步骤都需要在回流条件下加热才能使反应完成.
工业生产方法: 抗惊厥药 3 的工业生产通常涉及使用间歇式或连续流反应器进行大规模化学合成。该过程针对高产率和纯度进行了优化,并采用严格的质量控制措施以确保一致性和安全性。
反应类型:
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 常用的溶剂包括乙醇、甲醇和二氯甲烷。
主要产物: 这些反应的主要产物取决于抗惊厥药 3 上存在的特定官能团和使用的条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺衍生物 .
相似化合物的比较
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.
Valproate: A broad-spectrum antiepileptic drug that works by increasing GABA levels and inhibiting sodium channels.
Benzodiazepines: Such as diazepam and lorazepam, which enhance GABAergic inhibition but have a different mechanism of action.
Uniqueness: Anticonvulsant Agent 3 is unique in its specific binding affinity and selectivity for certain ion channels, which may result in fewer side effects and better efficacy in certain patient populations . Its chemical structure also allows for modifications that can enhance its pharmacokinetic properties and reduce toxicity .
属性
IUPAC Name |
5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYYVXYSKVNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339177 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59565-51-4 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


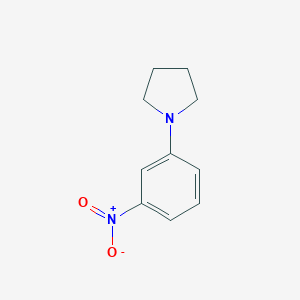
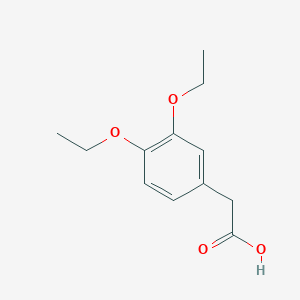
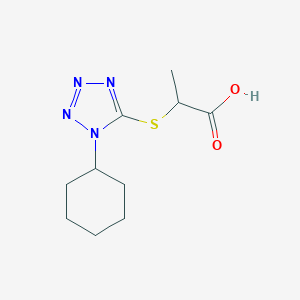
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
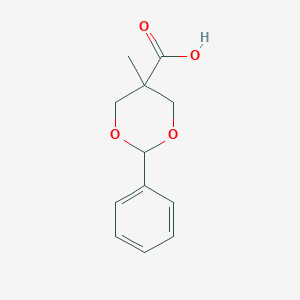
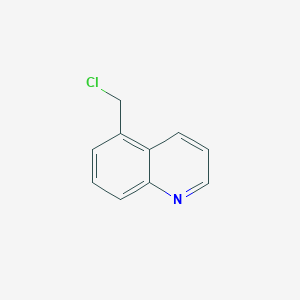
![Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine](/img/structure/B187865.png)

![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
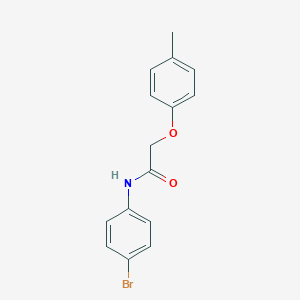
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
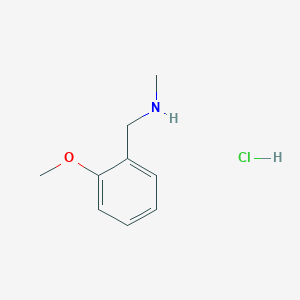
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
